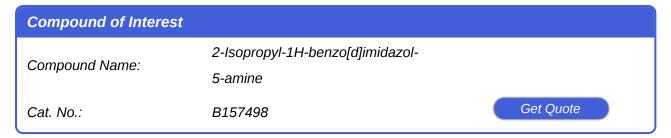


2-Isopropyl-1H-benzo[d]imidazol-5-amine physical and chemical properties

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An In-depth Technical Guide to 2-Isopropyl-1H-benzo[d]imidazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Isopropyl-1H-benzo[d]imidazol-5-amine** and its dihydrochloride salt. Due to the limited availability of published experimental data for the free base, information for closely related compounds is included to provide context and predictive insights.

Chemical Identity and Physical Properties

2-Isopropyl-1H-benzo[d]imidazol-5-amine is a substituted benzimidazole. The majority of available data pertains to its dihydrochloride salt, a more stable and common form for handling and storage.

Table 1: Physical and Chemical Properties of **2-Isopropyl-1H-benzo[d]imidazol-5-amine** and its Dihydrochloride Salt



Property	2-Isopropyl-1H- benzo[d]imidazol-5-amine (Free Base)	2-Isopropyl-1H- benzo[d]imidazol-5-amine Dihydrochloride
CAS Number	Not available	1158205-32-3[1]
Molecular Formula	C10H13N3[2]	C10H15Cl2N3[1]
Molecular Weight	175.23 g/mol [2]	248.15 g/mol [1]
Appearance	Not available	Not available
Melting Point	Not available	Not available
Boiling Point	Not available	Not available
Solubility	Not available	Not available
рКа	Not available	Not available

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **2-Isopropyl-1H-benzo[d]imidazol-5-amine** has been found in peer-reviewed literature. However, based on the analysis of related benzimidazole structures, the following spectral characteristics can be anticipated.[3][4][5][6][7][8][9][10]

- ¹H NMR: Protons on the benzimidazole ring would likely appear in the aromatic region (δ 7.0-8.0 ppm). The isopropyl methine proton would be a septet around δ 3.0-3.5 ppm, and the methyl protons a doublet around δ 1.2-1.5 ppm. The amine and N-H protons of the imidazole ring would show as broad singlets.
- ¹³C NMR: The carbon atoms of the benzimidazole core would resonate in the range of δ 110-155 ppm. The isopropyl methine carbon would be expected around δ 25-30 ppm, with the methyl carbons appearing at approximately δ 20-25 ppm. A computed ¹³C NMR spectrum for a similar compound, N-benzyl-1-isopropyl-1H-benzimidazol-2-amine, is available and can be used for comparative purposes.[11]
- IR Spectroscopy: Characteristic peaks would include N-H stretching for the amine and imidazole groups (around 3200-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic



parts (around 2900-3100 cm $^{-1}$), and C=N and C=C stretching of the benzimidazole ring (around 1500-1640 cm $^{-1}$).

 Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

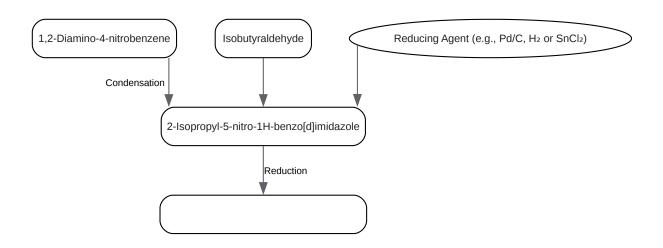
Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-Isopropyl-1H-benzo[d]imidazol-5-amine** is not readily available in the published literature. However, a general and plausible synthetic route can be inferred from established methods for the synthesis of substituted 5-aminobenzimidazoles.[12][13][14][15][16][17][18][19]

A common approach involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde, followed by reduction of a nitro group to the desired amine.

Proposed Synthetic Pathway

A logical synthetic route would start from a commercially available dinitroaniline derivative, which is then elaborated to the final product.



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Caption: Proposed synthesis of **2-Isopropyl-1H-benzo[d]imidazol-5-amine**.



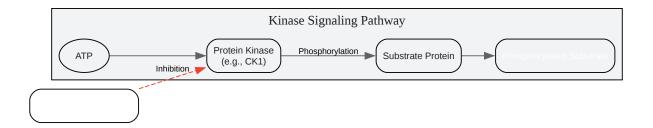
General Experimental Protocol for Benzimidazole Ring Formation

- Condensation: 1,2-Diamino-4-nitrobenzene is reacted with isobutyraldehyde in a suitable solvent, such as ethanol or acetic acid. The reaction may be heated to drive the cyclization and dehydration to form the benzimidazole ring. An oxidizing agent may be required in some variations of this reaction.
- Reduction: The resulting 2-Isopropyl-5-nitro-1H-benzo[d]imidazole is then subjected to a reduction reaction to convert the nitro group to an amine. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or chemical reduction with reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.
- Purification: The final product, 2-Isopropyl-1H-benzo[d]imidazol-5-amine, would be purified using standard laboratory techniques such as column chromatography or recrystallization.

Biological Activity and Signaling Pathways

There is no specific information in the literature detailing the biological activity or the involvement of **2-Isopropyl-1H-benzo[d]imidazol-5-amine** in any signaling pathways. However, the broader class of benzimidazole derivatives is known for a wide range of pharmacological activities, including antimicrobial, antiviral, and kinase inhibitory properties.[17] [20][21]

For instance, some benzimidazole derivatives have been identified as inhibitors of Casein Kinase 1 (CK1), which plays a role in various cellular processes. The general mechanism of action for such inhibitors is often competitive binding at the ATP-binding site of the kinase.





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Caption: General inhibition of a protein kinase by a benzimidazole derivative.

Given that derivatives of 1-isopropyl-3-acyl-5-methyl-benzimidazolone have shown antimicrobial activity, it is plausible that **2-Isopropyl-1H-benzo[d]imidazol-5-amine** could be investigated for similar properties.[17]

Conclusion

2-Isopropyl-1H-benzo[d]imidazol-5-amine is a compound for which detailed, publicly available scientific data is scarce. Most of the available information pertains to its dihydrochloride salt or is inferred from related benzimidazole structures. The provided synthetic pathway is a general, plausible route based on established benzimidazole chemistry. Researchers interested in this molecule should anticipate the need for extensive characterization and experimental validation of its properties and biological activities. The benzimidazole scaffold continues to be a promising area for drug discovery, suggesting that this and related compounds may warrant further investigation.

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